molecular formula C7H14N2O2S3 B15097147 C7H14N2O2S3

C7H14N2O2S3

Cat. No.: B15097147
M. Wt: 254.4 g/mol
InChI Key: LFUNFJCDVVXHLV-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a dithiolane ring and an azetidine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide typically involves the reaction of 1,3-dithiolane with 3-azetidinesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide , and a solvent, such as dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide , potassium permanganate , sodium borohydride , and lithium aluminum hydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides , sulfones , thiols , and amines . These products have various applications in different fields of research and industry .

Scientific Research Applications

N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth .

The molecular targets of the compound include proteins and enzymes involved in critical biological pathways. By binding to these targets, the compound can modulate their activity and affect various cellular processes .

Comparison with Similar Compounds

N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide: can be compared with other similar compounds, such as:

The uniqueness of N-(1,3-Dithiolan-2-ylmethyl)-3-azetidinesulfonamide lies in its specific combination of functional groups, which gives it distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C7H14N2O2S3

Molecular Weight

254.4 g/mol

IUPAC Name

2-[(1,1-dioxothiolan-3-yl)amino]ethylcarbamodithioic acid

InChI

InChI=1S/C7H14N2O2S3/c10-14(11)4-1-6(5-14)8-2-3-9-7(12)13/h6,8H,1-5H2,(H2,9,12,13)

InChI Key

LFUNFJCDVVXHLV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NCCNC(=S)S

Origin of Product

United States

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